Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate (ester)
Description
Properties
CAS No. |
65121-97-3 |
|---|---|
Molecular Formula |
C24H22N2O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[N-(2-benzoyloxyethyl)-3-nitroanilino]ethyl benzoate |
InChI |
InChI=1S/C24H22N2O6/c27-23(19-8-3-1-4-9-19)31-16-14-25(21-12-7-13-22(18-21)26(29)30)15-17-32-24(28)20-10-5-2-6-11-20/h1-13,18H,14-17H2 |
InChI Key |
MTUKXZOCDANANT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Imino Bis(ethanol) Intermediate
A condensation reaction between 3-nitroaniline and ethylene oxide or ethylene glycol derivatives under catalytic conditions forms the imino-linked bis(ethanol) backbone. For example, analogous methods for N-(2-nitrophenyl)ethanolamine employ o-chloronitrobenzene and ethanolamine with sodium fluoride catalysis at 80–110°C.
Hypothetical Reaction Conditions
Esterification with Benzoyl Chloride
The hydroxyl groups of the intermediate are esterified using benzoyl chloride in the presence of a base (e.g., pyridine) to scavenge HCl. This step parallels the diacetate synthesis reported in PubChem, where acetyl groups are introduced under similar conditions.
Optimization Considerations
Route 2: One-Pot Tandem Synthesis
A one-pot approach could integrate nitro group reduction, imine formation, and esterification. However, nitro group stability under esterification conditions necessitates careful optimization. Patent CN111454157B demonstrates nitro retention during oxidation reactions using copper chloride as a stabilizer, suggesting compatible catalysts may mitigate decomposition.
Proposed Protocol
-
Nitroaromatic Activation : React 3-nitroaniline with ethylene glycol diacetate under acidic conditions to form an intermediate.
-
Imine Formation : Introduce a secondary amine via Schiff base reaction, stabilized by ruthenium trichloride.
-
Ester Exchange : Transesterify acetate groups with benzoic acid using lipase catalysts or acid catalysis.
Characterization and Analytical Data
Critical characterization metrics for the final product include:
Spectroscopic Data
Purity and Yield Optimization
-
Crystallization : Mixed solvents (e.g., methanol/water) improve crystal purity, as demonstrated in related nitroaromatic syntheses.
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves esterification byproducts.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethanol, 2,2'-(phenylimino)bis- (CAS 120-07-0)
- Structure : Phenyl group without nitro substitution.
- Molecular Formula: C₁₀H₁₅NO₂.
- Molecular Weight : 181.23 g/mol.
- Key Differences : Absence of nitro group reduces electron-withdrawing effects, leading to lower chemical reactivity. Used as an intermediate in polymer synthesis .
Ethanol, 2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis- (CAS 2784-94-3)
- Structure: 3-Nitro group retained, with additional methylamino substituent at the 4-position.
- Molecular Formula : C₁₁H₁₆N₄O₄.
- Molecular Weight : 284.27 g/mol.
- Key Differences: Methylamino group enhances solubility in polar solvents. Used in permanent hair dyes (e.g., HC Blue No. 1) .
Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (CAS 94158-14-2)
- Structure: 4-Aminophenyl group instead of 3-nitrophenyl.
- Molecular Formula : C₁₀H₁₆N₂O₆S.
- Key Differences: Amino group increases basicity and susceptibility to oxidation. Applied in oxidative hair dyes as a precursor .
Ester Group Variations
Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, diacetate (CAS 28819-89-8)
- Structure : Acetate esters instead of benzoate.
- Molecular Formula : C₁₄H₁₈N₂O₆.
- Molecular Weight : 310.30 g/mol.
- Key Differences : Smaller ester groups (acetate vs. benzoate) reduce steric hindrance, enhancing solubility in aqueous systems.
Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (CAS 55619-18-6)
Comparison of Physicochemical Properties
*LogP estimates based on substituent contributions.
Biological Activity
Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate (ester), also known as 2,2'-[(3-nitrophenyl)imino]bis[ethanol], is a synthetic organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 226.23 g/mol
- CAS Number : 24812-82-6
The compound features a complex structure that includes an imino linkage and nitrophenyl group, which contribute to its unique chemical properties and biological activities.
Biological Activity Overview
Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate has been investigated for various biological activities:
-
Antimicrobial Activity :
- The compound has shown potential against various bacterial strains. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
- For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
- Anticancer Properties :
The biological activity of Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate is attributed to its ability to undergo redox reactions. The nitrophenyl moiety can generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is a known pathway for inducing cell death in cancerous cells and inhibiting microbial growth.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | CHNO | Nitro group in para position |
| Diethanolamine | CHNO | Contains hydroxyl groups; used as a surfactant |
| N,N-Diethyl-m-toluamide (DEET) | CHNO | Widely used insect repellent |
The unique substitution pattern of Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate distinguishes it from similar compounds, enhancing its reactivity and potential therapeutic applications.
Case Studies
- Antibacterial Efficacy :
- Anticancer Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
